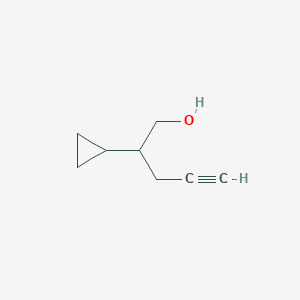

![molecular formula C13H17N3O6S B2896496 1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid CAS No. 790271-24-8](/img/structure/B2896496.png)

1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

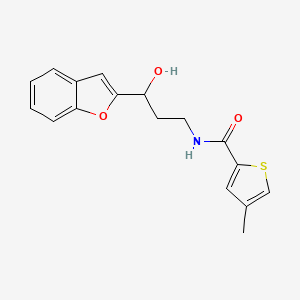

“1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H17N3O6S . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular weight of “1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid” is 343.36 .Scientific Research Applications

Hydrogen Bonding and Molecular Assembly

Research has shown that compounds similar to 1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid, particularly those involving piperidine derivatives, play a significant role in hydrogen bonding and molecular assembly. These compounds form hydrogen-bonded structures of varying dimensions, which are instrumental in the molecular assembly processes. For instance, the anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids demonstrate diverse hydrogen-bonded structures, such as three-dimensional, two-dimensional, and one-dimensional networks, highlighting their potential in designing molecular architectures (Smith & Wermuth, 2010).

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis of compounds featuring the piperidine structure have been extensively studied, showcasing their versatility in organic synthesis. For example, alkoxycarbonylpiperidines have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, offering a pathway to synthesize carboxamides and ketocarboxamides under specific conditions (Takács et al., 2014). This indicates the potential of such compounds in facilitating complex organic reactions.

Anticancer Activity

Some derivatives of piperidine have been synthesized and evaluated for their anticancer properties. A study focusing on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted several compounds with promising anticancer activities, suggesting their potential as therapeutic agents (Rehman et al., 2018).

Antibacterial Evaluation

Derivatives of piperidine, particularly those incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, have been synthesized and assessed for their antibacterial properties. These compounds displayed valuable antibacterial activities, demonstrating their potential in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Corrosion Inhibition

Piperidine derivatives have also been investigated for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations of certain piperidine derivatives on the corrosion of iron have provided insights into their adsorption behaviors and inhibition efficiencies, showing that these compounds can be effective corrosion inhibitors (Kaya et al., 2016).

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound could influence multiple pathways, either directly or indirectly .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

1-[4-(methylamino)-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S/c1-14-11-3-2-10(8-12(11)16(19)20)23(21,22)15-6-4-9(5-7-15)13(17)18/h2-3,8-9,14H,4-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKOEMNSFWYVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)

![Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2896418.png)

![(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2896419.png)

![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)

![2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2896423.png)

![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)

![6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896426.png)

![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)